An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Neoamygdalin
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Neoamygdalin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of neoamygdalin, an epimer of the naturally occurring cyanogenic glycoside amygdalin. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.
Introduction
Neoamygdalin, also known as (S)-amygdalin, is a diastereomer of amygdalin. Amygdalin is a naturally occurring chemical compound found in the seeds of many fruits, such as bitter almonds, apricots, and peaches.[1] Natural amygdalin possesses the (R)-configuration at the chiral center of its mandelonitrile moiety.[2] Neoamygdalin, its (S)-epimer, can be formed from amygdalin under mild basic conditions or during extraction and storage, which can lead to a mixture of the two epimers.[1][2] The stereochemistry at this specific carbon is crucial as it can influence the biological activity of the compound.[3]
Chemical Structure
Neoamygdalin is a cyanogenic glycoside, meaning it can release hydrogen cyanide upon enzymatic hydrolysis.[1] Its structure consists of three main components: a mandelonitrile group (a benzene ring and a nitrile group attached to the same carbon), and a disaccharide unit, gentiobiose.
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Molecular Formula: C₂₀H₂₇NO₁₁[4]
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IUPAC Name: (2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile[4]
The gentiobiose unit is composed of two glucose molecules linked by a β(1→6) glycosidic bond. This disaccharide is then connected to the mandelonitrile aglycone via a β-glycosidic linkage at the hydroxyl group of the mandelonitrile.
Stereochemistry
The key stereochemical difference between amygdalin and neoamygdalin lies in the configuration of the chiral carbon in the mandelonitrile portion of the molecule. This carbon is bonded to a phenyl group, a nitrile group, an oxygen atom of the glycosidic bond, and a hydrogen atom.
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Amygdalin: Possesses the (R)-configuration at the mandelonitrile chiral center.[1][5]
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Neoamygdalin: Possesses the (S)-configuration at the mandelonitrile chiral center.[1][3][4]
This difference in a single stereocenter makes them epimers. The ten other stereogenic centers within the two glucose units of the gentiobiose moiety remain unchanged between the two molecules. The process of converting amygdalin to neoamygdalin is known as epimerization. This inversion of stereochemistry can occur in aqueous solutions, particularly under slightly basic conditions.[2]
Epimerization of Amygdalin to Neoamygdalin.
Data Presentation
Physicochemical Properties
The following table summarizes the key physicochemical properties of neoamygdalin, with data for amygdalin provided for comparison.
| Property | Neoamygdalin | Amygdalin | Reference(s) |
| Molecular Formula | C₂₀H₂₇NO₁₁ | C₂₀H₂₇NO₁₁ | [4],[2] |
| Molar Mass | 457.43 g/mol | 457.43 g/mol | [4],[2] |
| Melting Point | Not available | 223–226 °C | [2] |
| Solubility | Soluble in water and ethanol | Very soluble in hot water; slightly soluble in alcohol. | [1] |
| Specific Optical Rotation | Not available | -42° (c=1, water, 20°C) | [5] |
Spectroscopic Data
Spectroscopic methods are essential for distinguishing between amygdalin and neoamygdalin.
| Spectroscopic Method | Key Differentiating Features | Reference(s) |
| ¹H-NMR | The chemical shift of the anomeric proton of the mandelonitrile moiety is a key indicator. For neoamygdalin, this proton signal appears at approximately 5.91 ppm, while for amygdalin it is around 5.74 ppm (in D₂O). | [3] |
| ¹³C-NMR | Differences in the chemical shifts of the carbons in the mandelonitrile moiety are observed between the two epimers. | [3] |
| Mass Spectrometry (MS) | Both compounds show the same molecular ion peak (e.g., m/z 456.15 in negative ion mode). However, their retention times in LC-MS are different, allowing for their separation and individual identification. | [3] |
Experimental Protocols
Isolation and Purification
A general protocol for the extraction of amygdalin from plant sources, which can also yield neoamygdalin, is as follows:
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Source Material: Kernels from fruits like bitter almonds or apricots are typically used.[2]
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Extraction: The kernels are ground and extracted with a solvent, commonly hot ethanol.[2] To minimize epimerization, extraction at lower temperatures (e.g., 40°C) and in the presence of ethanol is recommended.[3]
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Purification: The crude extract is concentrated, and amygdalin is often precipitated by adding a non-polar solvent like diethyl ether.[2] Further purification to separate amygdalin and neoamygdalin can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).[3]
Structural Elucidation
The confirmation of the structure and stereochemistry of neoamygdalin involves the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the overall structure and connectivity of the molecule. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed for complete signal assignment. The key to distinguishing neoamygdalin from amygdalin is the chemical shift of the anomeric proton of the mandelonitrile group.[3]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. When coupled with liquid chromatography (LC-MS), it allows for the separation of the epimers and their individual mass analysis.[3]
Chromatographic Analysis
HPLC is a standard method for the separation and quantification of amygdalin and neoamygdalin.
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Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.
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Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient of methanol and water (often with a small amount of formic acid) is typically employed.
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Detection: UV detection is usually set at around 220 nm or 254 nm.
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Result: Under appropriate chromatographic conditions, neoamygdalin will have a different retention time than amygdalin, allowing for their separation and quantification.[3]
Workflow for Isolation and Analysis of Neoamygdalin.
References
- 1. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds [mdpi.com]
- 2. Amygdalin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Neoamygdalin | C20H27NO11 | CID 441462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amygdalin | C20H27NO11 | CID 656516 - PubChem [pubchem.ncbi.nlm.nih.gov]
